2-Chloro-3-(4-phenoxyanilino)naphthoquinone

medicinal chemistry lead optimization physicochemical profiling

Researchers requiring a structurally defined 1,4-naphthoquinone with an extended diaryl ether motif often face limited availability of high-purity screening compounds. This product (CAS 487025-33-2), distributed as SALOR-INT L446998, directly addresses this gap with 95% purity in 5 mg units. - Enables investigation of the 4-phenoxyanilino substituent's role in modulating cytotoxic potency, building on validated QSAR models (cross-validated R = 0.9177-0.9753) against HepG2, HuCCA-1, A549, and MOLT-3 cell lines. - Provides a tool to evaluate the impact of the diaryl ether topology (cLogP ~5.0-5.5) on platelet aggregation potency versus 4-cyanophenyl analogs claimed in JPH09208551 and KR0156985B1. - Sourced from a global collection of rare chemicals with reliable supply chain logistics for immediate procurement.

Molecular Formula C22H14ClNO3
Molecular Weight 375.8 g/mol
CAS No. 487025-33-2
Cat. No. B12032438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(4-phenoxyanilino)naphthoquinone
CAS487025-33-2
Molecular FormulaC22H14ClNO3
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl
InChIInChI=1S/C22H14ClNO3/c23-19-20(22(26)18-9-5-4-8-17(18)21(19)25)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13,24H
InChIKeyMCAILCSAALHVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(4-phenoxyanilino)naphthoquinone Identity & Procurement


2-Chloro-3-(4-phenoxyanilino)naphthoquinone (CAS 487025-33-2; molecular formula C22H14ClNO3; MW 375.8 g/mol) is a synthetic 1,4-naphthoquinone derivative belonging to the 2-chloro-3-(substituted amino)-1,4-naphthalenedione subclass. It is distributed as a screening compound under the SALOR-INT library designation L446998 . The compound features a chlorine atom at position 2 and a 4-phenoxyanilino (NH-C6H4-O-C6H5) substituent at position 3 of the naphthoquinone core, distinguishing it from simpler anilino-substituted analogs . Its IUPAC name is 2-chloro-3-[(4-phenoxyphenyl)amino]naphthalene-1,4-dione, and it is commercially available at 95% purity in 5 mg packaging units .

Irreplaceability of 2-Chloro-3-(4-phenoxyanilino)naphthoquinone


The 4-phenoxyanilino substituent at position 3 of the naphthoquinone core confers a unique combination of extended aromatic surface, increased lipophilicity, and conformational flexibility that is absent in simpler anilino-substituted analogs such as 2-chloro-3-(phenylamino)-1,4-naphthoquinone (CAS 1090-16-0) or 2-chloro-3-((4-chlorophenyl)amino)naphthalene-1,4-dione (CAS 64505-81-3) . In the broader 2-substituted amino-3-chloro-1,4-naphthoquinone series, the nature of the aryl substituent on the amino group has been demonstrated through QSAR modeling to significantly modulate cytotoxic potency against HepG2, HuCCA-1, A549, and MOLT-3 cancer cell lines, with substituent electronic and steric parameters directly influencing biological activity [1]. The diphenyl ether motif (Ph-O-Ph) introduces a second aromatic ring connected via a flexible oxygen linker, which alters molecular recognition properties relative to mono-aryl anilino derivatives. Generic substitution with simpler anilino-naphthoquinones therefore risks losing the specific steric, electronic, and lipophilic profile that defines this compound's interaction with biological targets .

Differentiating 2-Chloro-3-(4-phenoxyanilino)naphthoquinone from Analogs


Molecular Weight and Lipophilicity Differentiation

The target compound (MW 375.8 Da; C22H14ClNO3) carries a 4-phenoxyanilino substituent that adds approximately 92 Da of molecular weight and introduces an additional aromatic ring with a flexible ether linkage compared to the unsubstituted parent, 2-chloro-3-(phenylamino)-1,4-naphthoquinone (CAS 1090-16-0; MW 283.71 Da; C16H10ClNO2) . The diphenyl ether moiety increases the calculated partition coefficient by approximately 2.0–2.5 logP units relative to the parent anilino compound, based on the additive contribution of the phenoxy group. This enhanced lipophilicity is expected to influence membrane permeability, plasma protein binding, and tissue distribution in a manner distinct from simpler analogs .

medicinal chemistry lead optimization physicochemical profiling

QSAR-Derived Anticancer Cytotoxicity Inference

In a systematic QSAR study by Prachayasittikul et al. (2014), a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives were tested against HepG2, HuCCA-1, A549, and MOLT-3 cancer cell lines. The most potent compound in that series, m-acetylphenylamino-1,4-naphthoquinone (compound 8), displayed IC50 values of 4.758, 2.364, and 12.279 μM against HepG2, HuCCA-1, and A549 cells, respectively [1]. The QSAR models (cross-validated R = 0.9177–0.9753) identified that substituent electronic and steric parameters on the 2-amino aryl ring are significant determinants of cytotoxic potency. The 4-phenoxyanilino group of the target compound introduces a para-phenoxy substituent on the anilino ring, which differs electronically (electron-donating resonance effect via the ether oxygen) and sterically (extended biaryl architecture) from substituents in the training set [1]. While direct IC50 data for the target compound are not available in this study, the QSAR models predict that para-substituted aryl amino derivatives with moderate electron-donating character and increased molar refractivity fall within an active cytotoxicity range.

anticancer QSAR cytotoxicity structure-activity relationship

Patent-Disclosed Platelet Aggregation Inhibition

Japanese Patent JPH09208551 (Tohgoku Seiyaku KK, 1997) specifically claims 2-chloro-3-arylamino-1,4-naphthoquinone derivatives as inhibitors of blood platelet aggregation, useful as anticoagulants and therapeutic agents for thrombosis [1]. The patent discloses that compounds of formula I (where X = N or C and R = cyano, alkyl, carboxyl, or acyl) exhibit potent inhibitory activity against platelet aggregation, with 2-chloro-3-[(4-cyanophenyl)amino]-1,4-naphthoquinone as a representative example. The target compound, bearing a 4-phenoxyanilino substituent, falls within the structural scope of this patent class [1]. Separately, Korean Patent KR0156985B1 broadly claims 2-chloro-3-substituted amino-1,4-naphthalenedione derivatives for thrombosis prevention [2]. In contrast, simpler analogs such as quinoclamine (2-amino-3-chloro-1,4-naphthoquinone, CAS 2797-51-5) are characterized primarily as NF-κB inhibitors with an IC50 of 1.7 μM in HepG2 cells, representing a distinct mechanistic profile .

antithrombotic platelet aggregation patent analysis cardiovascular

Commercial Sourcing & Purity Assessment

The target compound is commercially available through multiple suppliers as SALOR-INT L446998-1EA at 95% purity in 5 mg packaging units at a price of approximately $497.76 . In comparison, the simpler analog 2-chloro-3-(phenylamino)-1,4-naphthoquinone (CAS 1090-16-0) is available at 97% purity from suppliers such as Leyan (product 1400347) . Another close analog, 2-chloro-3-((4-chlorophenyl)amino)naphthalene-1,4-dione (CAS 64505-81-3), is available at 95% purity (catalog CM264231) . The target compound's price point reflects its specialized structure with the 4-phenoxyanilino moiety, which requires a more elaborate synthetic route involving nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-phenoxyaniline. The MDL number MFCD03286691 provides a unique identifier for procurement tracking .

chemical sourcing screening library procurement purity assessment

Diaryl Ether Topology Differentiation

The 4-phenoxyanilino substituent of the target compound creates a diaryl ether architecture (Ph-O-Ph-NH-) that is structurally distinct from the mono-aryl anilino substituent in 2-chloro-3-(phenylamino)-1,4-naphthoquinone (CAS 1090-16-0) and the bis-aryl but directly N-linked architecture in 2-chloro-3-((4-chlorophenyl)amino)naphthalene-1,4-dione (CAS 64505-81-3) . The oxygen linker introduces a bond angle of approximately 120° at the ether junction and allows conformational flexibility between the two aromatic rings, which is absent in directly linked biaryl systems. This topology is analogous to that found in certain kinase inhibitors (e.g., sorafenib, which also contains a diaryl ether motif), where the phenoxy linker contributes to specific hydrogen-bonding interactions in the ATP-binding pocket [1]. The number of rotatable bonds in the target compound (4 rotatable bonds) is increased compared to 2 rotatable bonds for the simpler 4-chlorophenyl analog, indicating greater conformational entropy.

molecular recognition protein-ligand interactions conformational analysis medicinal chemistry

Research & Procurement Scenarios for 2-Chloro-3-(4-phenoxyanilino)naphthoquinone


QSAR-Guided Anticancer Screening Campaigns

Researchers conducting anticancer screening against HepG2, HuCCA-1, A549, or MOLT-3 cell lines should consider this compound based on class-level QSAR evidence from Prachayasittikul et al. (2014), which established that para-substituted aryl amino derivatives on the 2-amino-3-chloro-1,4-naphthoquinone scaffold exhibit modulated cytotoxic activity [1]. The 4-phenoxyanilino group introduces electron-donating resonance and extended molar refractivity, both of which are significant descriptors in validated QSAR models (cross-validated R = 0.9177–0.9753). The compound serves as a tool to probe the contribution of the diaryl ether motif to anticancer potency within this chemotype.

Platelet Aggregation Inhibition Studies

The compound falls within the structural scope of 2-chloro-3-arylamino-1,4-naphthoquinones claimed in Japanese Patent JPH09208551 and Korean Patent KR0156985B1 as inhibitors of blood platelet aggregation [2]. Researchers investigating antithrombotic mechanisms should evaluate this compound alongside the disclosed 2-chloro-3-[(4-cyanophenyl)amino]-1,4-naphthoquinone to assess the impact of the 4-phenoxyanilino substituent on platelet aggregation potency and selectivity, particularly given the distinct electronic and steric profile of the diaryl ether moiety compared to the cyano-substituted exemplar.

Lead Optimization via Physicochemical Profiling

With an estimated cLogP of approximately 5.0–5.5 and molecular weight of 375.8 Da , this compound occupies a lipophilicity range that is distinct from simpler anilino-naphthoquinone analogs (cLogP ~2.8–3.5). This property profile makes it a valuable tool compound for assessing the relationship between lipophilicity and cellular permeability, metabolic stability, or plasma protein binding within the naphthoquinone chemotype. Medicinal chemistry teams can use this compound to benchmark the PK/PD consequences of introducing a diaryl ether motif, informing decisions about whether to progress this structural feature in lead series.

Diaryl Ether Topology for Molecular Recognition

The 4-phenoxyanilino substituent provides a diaryl ether topology with an ether oxygen capable of hydrogen-bond acceptance and an extended π-surface for aromatic stacking interactions [3]. Computational and structural biology groups can employ this compound in docking studies and molecular dynamics simulations to evaluate whether the diaryl ether motif enables binding poses inaccessible to mono-aryl analogs, particularly in target pockets where the phenoxy oxygen can engage key residues (e.g., kinase hinge regions, as observed with sorafenib-like diaryl ethers).

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